REACTION_CXSMILES
|
BrC1C=CC(C(OC)=O)=CC=1C.C(N1CCNCC1)(OC(C)(C)C)=O.C(OC([N:33]1[CH2:38][CH2:37][N:36]([C:39]2[CH:44]=[CH:43][C:42]([C:45]([O:47][CH3:48])=[O:46])=[CH:41][C:40]=2[CH3:49])[CH2:35][CH2:34]1)=O)(C)(C)C>>[CH3:49][C:40]1[CH:41]=[C:42]([CH:43]=[CH:44][C:39]=1[N:36]1[CH2:37][CH2:38][NH:33][CH2:34][CH2:35]1)[C:45]([O:47][CH3:48])=[O:46]
|
Name
|
4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by the reaction and treatment in the same manner as in Example 94
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC)C=CC1N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |